
Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate is a compound that appears to be related to a class of piperidine derivatives with potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and central nervous system activities. The presence of a phenylsulfonyl group suggests that the compound may exhibit specific interactions with biological targets, such as enzymes or receptors .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions starting from simple piperidine precursors. For instance, the synthesis of ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, a related compound, begins with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent transformations to yield the desired sulfonamide derivatives . Another example is the optimized synthesis of methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, which involves a Strecker-type condensation followed by selective hydrolysis, esterification, and N-acylation steps . These methods highlight the complexity and the need for careful control of reaction conditions in the synthesis of piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be substituted at various positions to generate a wide range of compounds with different properties. X-ray diffraction studies have been used to determine the absolute configuration of related compounds, such as 3-methyl-4-phenyl-4-piperidinecarboxylic acid derivatives, which have shown that the substituents can adopt axial or equatorial positions depending on their stereochemistry . This structural information is crucial for understanding the biological activity and pharmacokinetics of these compounds.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including N-sulfonation, N-acylation, and reactions with sulfonyl chlorides to introduce different functional groups . These reactions are essential for the modification of the piperidine core and the introduction of pharmacophores that can enhance the biological activity of the final compounds. The reactivity of these compounds can also be influenced by the presence of electron-withdrawing or electron-donating substituents, as seen in the synthesis of chemiluminescent acridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, fluorescence, and redox behavior, are influenced by their molecular structure. For example, some piperidine-carbodithioate complexes exhibit fluorescence and can emit violet or violet-blue light, which can be useful for analytical applications . The redox behavior of these compounds can be studied using techniques like cyclic voltammetry, which has shown that certain complexes exhibit reversible redox processes . These properties are important for the development of piperidine-based compounds as therapeutic agents or diagnostic tools.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Anticancer Potential
A series of new N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives synthesized from ethyl piperidine-4-carboxylate were evaluated for their enzyme inhibition activities, specifically targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed excellent inhibition potential, with molecular docking confirming their efficacy as AChE and BChE inhibitors. This highlights their potential use in designing therapeutic agents for diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Khalid, Rehman, & Abbasi, 2014).
Additionally, certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole synthesized from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate displayed promising anticancer activity in vitro. These compounds, particularly 6h, 6j, and 6e, showed significant cytotoxicity against cancer cell lines, indicating their potential as anticancer agents. This suggests a role for these derivatives in cancer research and therapy development (Rehman et al., 2018).
Antibacterial and Antifungal Activities
A study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed that these compounds exhibited moderate to high antibacterial and antifungal activities. This underscores their potential application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Khalid et al., 2016).
Neuroleptic and Analgesic Properties
Compounds with a p-fluorobutyrophenone chain on nitrogen synthesized from 4-phenyl-4-piperidinols showed a good combination of analgesic and neuroleptic activity. This indicates their dual potential in acting as pain relievers and in the treatment of psychiatric disorders. The study highlights the significance of structural modifications in enhancing the biological activities of these compounds (Iorio, Reymer, & Frigeni, 1987).
Eigenschaften
IUPAC Name |
phenyl 4-[[3-(benzenesulfonyl)propanoylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c25-21(13-16-30(27,28)20-9-5-2-6-10-20)23-17-18-11-14-24(15-12-18)22(26)29-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODMVMIMKLCXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3011493.png)

![2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide](/img/structure/B3011499.png)
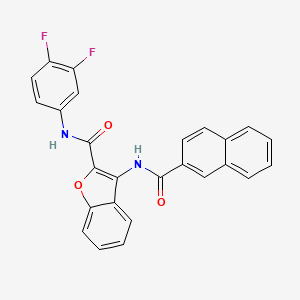
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011501.png)
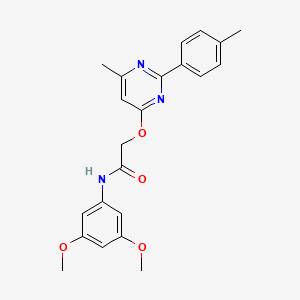
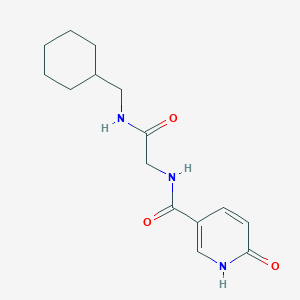
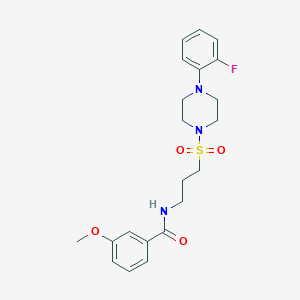
![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011508.png)
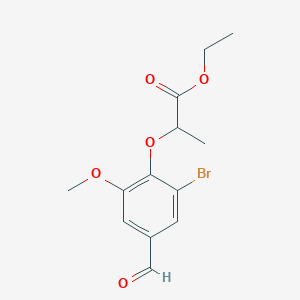

![(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B3011513.png)